Ethyl 2-amino-4-methylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-4-methylnicotinate is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.2 g/mol It is an ester derivative of nicotinic acid, specifically a pyridinecarboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-4-methylnicotinate typically involves the esterification of 2-amino-4-methylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for pharmaceutical applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to various substituted derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted nicotinates, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Ethyl 2-amino-4-methylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-methylnicotinate involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects through the modulation of enzymatic activities and receptor interactions. The exact pathways and targets are still under investigation, but it is known to influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
- Ethyl nicotinate
- Methyl nicotinate
- 2-amino-4-methylnicotinic acid
Comparison: Ethyl 2-amino-4-methylnicotinate is unique due to the presence of both an amino group and an ester group, which confer distinct chemical properties and reactivity. Compared to Ethyl nicotinate and Methyl nicotinate, it has enhanced solubility and potential biological activity. The presence of the amino group allows for additional functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
ethyl 2-amino-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)7-6(2)4-5-11-8(7)10/h4-5H,3H2,1-2H3,(H2,10,11) |
InChI Key |
IQIWUTPWDPRYDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.